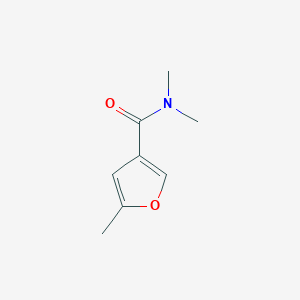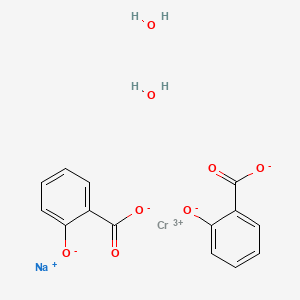
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an amide derivative and is often used in the synthesis of other complex molecules due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride typically involves the reaction of 2,6-dimethylaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the substituent introduced, such as halides or alkyl groups.
科学研究应用
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Lidocaine: Another amide derivative used as a local anesthetic.
Procainamide: Used as an antiarrhythmic agent.
Bupivacaine: A long-acting local anesthetic.
Uniqueness
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications.
属性
CAS 编号 |
77966-73-5 |
|---|---|
分子式 |
C14H23ClN2O |
分子量 |
270.80 g/mol |
IUPAC 名称 |
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)11-14(17)15(4)13-10-8-7-9-12(13)3;/h7-10H,5-6,11H2,1-4H3;1H |
InChI 键 |
RISZNMGLVKVLCF-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=CC=C1C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


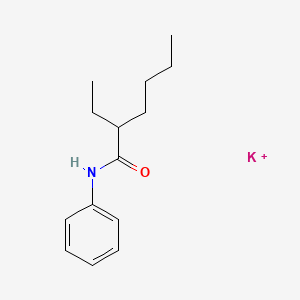
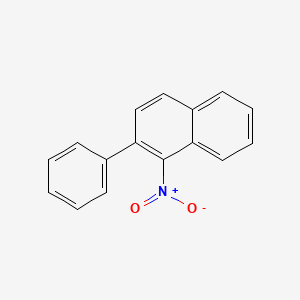
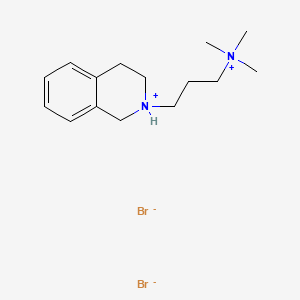
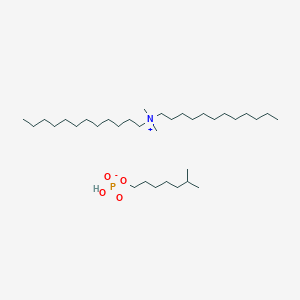

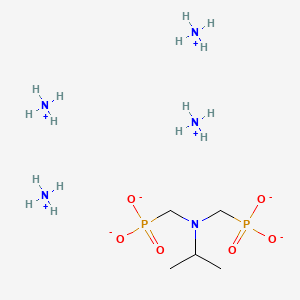
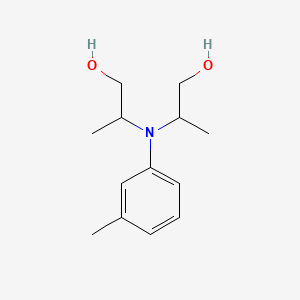

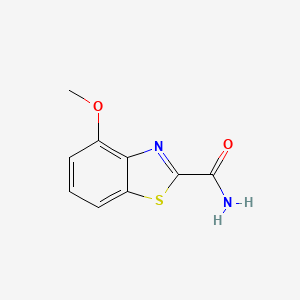

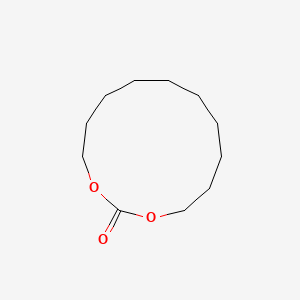
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
